Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
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Overview
Description
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is a cyclic peptide composed of seven amino acids: D-Alanine, D-allo-Isoleucine, Valine, D-Leucine, Leucine, and Tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cyclization: The linear peptide is cleaved from the resin and cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides like Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) often involves large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like Tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of Tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and allows for specific binding to these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp): Unique due to its specific amino acid sequence and cyclic structure.
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Phe): Similar structure but with Phenylalanine instead of Tryptophan.
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Tyr): Contains Tyrosine instead of Tryptophan.
Uniqueness
Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is unique due to the presence of Tryptophan, which can impart specific biological activities and interactions not seen in similar compounds with different amino acids.
Properties
IUPAC Name |
(6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULVZQUHMGDNPX-FNDSQMSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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